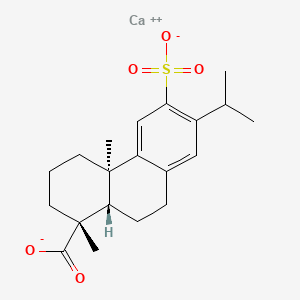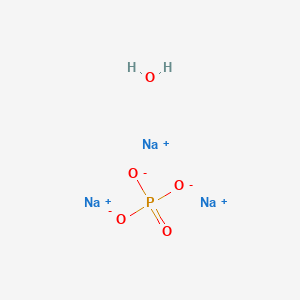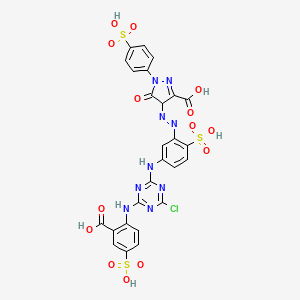
Sulfodehydroabietic acid calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfodehydroabietic acid calcium salt is a chemical compound derived from dehydroabietic acid, a diterpene resin acid commonly found in pine resin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sulfodehydroabietic acid calcium salt typically involves the sulfonation of dehydroabietic acid followed by neutralization with calcium hydroxide. The general steps are as follows:
Sulfonation: Dehydroabietic acid is reacted with sulfuric acid or another sulfonating agent to introduce a sulfonic acid group.
Neutralization: The resulting sulfodehydroabietic acid is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Extraction: Dehydroabietic acid is extracted from pine resin.
Sulfonation: The extracted dehydroabietic acid is sulfonated using sulfuric acid.
Neutralization: The sulfonated product is neutralized with calcium hydroxide to produce the calcium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfodehydroabietic acid calcium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfonamide derivatives.
Applications De Recherche Scientifique
Sulfodehydroabietic acid calcium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound has been studied for its antimicrobial properties and potential use in treating infections.
Mécanisme D'action
The mechanism of action of sulfodehydroabietic acid calcium salt involves its interaction with biological membranes and enzymes. The sulfonic acid group can interact with proteins and other biomolecules, leading to various biological effects. For example, its cytoprotective properties in treating peptic ulcers are thought to be due to its ability to form a protective barrier on the stomach lining .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Sulfodehydroabietic acid monosodium salt: Similar in structure but with a sodium ion instead of calcium.
Bismuthyl ecabet: A combination of sulfodehydroabietic acid and bismuth, used for treating peptic ulcers.
Uniqueness
Sulfodehydroabietic acid calcium salt is unique due to its specific combination of sulfonic acid and calcium ions, which imparts distinct chemical and biological properties. Its calcium salt form enhances its stability and bioavailability compared to other similar compounds.
Propriétés
Numéro CAS |
86408-75-5 |
|---|---|
Formule moléculaire |
C20H26CaO5S |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
calcium;(1R,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-6-sulfonato-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H28O5S.Ca/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+2/p-2/t17-,19-,20+;/m0./s1 |
Clé InChI |
ARDPVXCPTNGYGN-PQRDQDNSSA-L |
SMILES isomérique |
CC(C)C1=C(C=C2C(=C1)CC[C@H]3[C@]2(CCC[C@@]3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Ca+2] |
SMILES canonique |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester](/img/structure/B12766583.png)




![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)




